molecular formula C19H17FN2O2 B14863474 Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14863474
M. Wt: 324.3 g/mol
InChI Key: FQEZPSAHFGWKHK-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization and formylation of 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones. This process is carried out using the Vilsmeier-Haack reagent (DMF-POCl3) under cold conditions, followed by stirring at 70°C for 5 to 6 hours . The reaction yields the desired pyrazole derivative in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or modulate the expression of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate stands out due to its unique combination of a benzyl group, a fluorophenyl group, and an ethyl ester moiety. This structural configuration contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

ethyl 2-benzyl-5-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C19H17FN2O2/c1-2-24-19(23)18-12-17(15-8-10-16(20)11-9-15)21-22(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

FQEZPSAHFGWKHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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